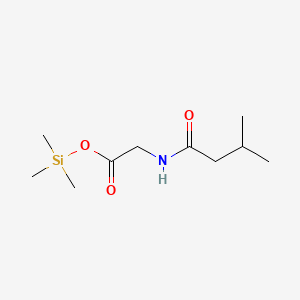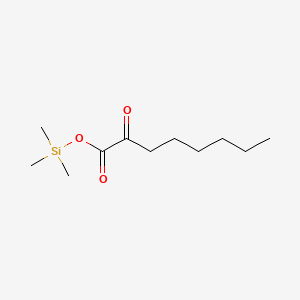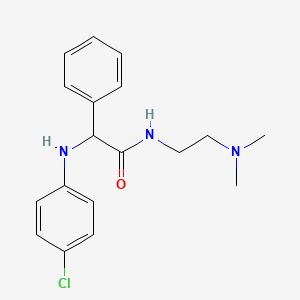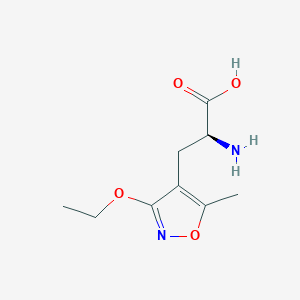
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Propanoic Acid Group: This step may involve the use of reagents such as malonic acid derivatives.
Amino and Ethoxy Substitutions: These functional groups can be introduced through substitution reactions using appropriate amines and ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Amino Acids: Compounds with similar amino acid functionality.
Ethoxy Substituted Compounds: Molecules with ethoxy groups attached to the carbon chain.
Uniqueness
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H14N2O4 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-8-6(5(2)15-11-8)4-7(10)9(12)13/h7H,3-4,10H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
PWAYGTBLBXXBQD-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=NOC(=C1C[C@@H](C(=O)O)N)C |
Canonical SMILES |
CCOC1=NOC(=C1CC(C(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
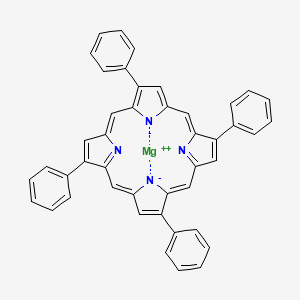
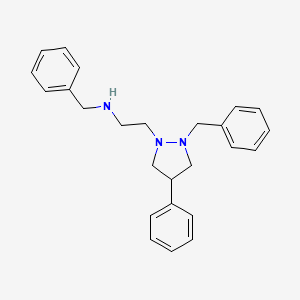

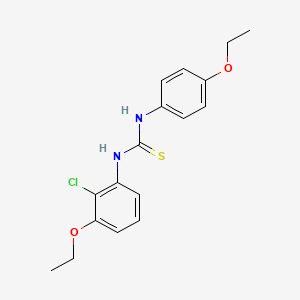
![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)


